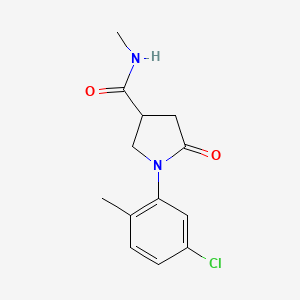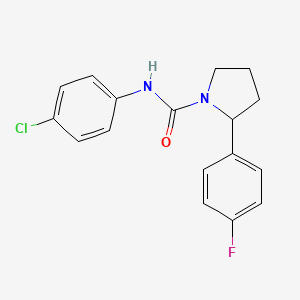
1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide, also known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic properties in a variety of neurological disorders.
作用机制
1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide works by inhibiting the activity of a protein called mixed lineage kinase 3 (MLK3), which plays a role in cell death pathways. By inhibiting MLK3, 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide can protect neurons from degeneration and promote neuronal survival.
Biochemical and Physiological Effects:
1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to protect neurons from degeneration, promote neuronal survival, and reduce inflammation. Additionally, 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to improve motor function in animal models of Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide in lab experiments is that it has been well-studied and has a known mechanism of action. Additionally, 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have a variety of potential therapeutic applications in neurological disorders. However, one limitation of using 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide in lab experiments is that it may not be effective in all models of neurological disorders.
未来方向
There are several potential future directions for research on 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide. One area of focus could be on developing more potent and selective MLK3 inhibitors. Additionally, further studies could investigate the potential therapeutic applications of 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide in other neurological disorders, such as Huntington's disease and multiple sclerosis. Finally, research could explore the potential use of 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide in combination with other therapies, such as gene therapy or stem cell therapy.
合成方法
1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide is synthesized through a multi-step process that involves the reaction of 5-chloro-2-methylbenzoic acid with thionyl chloride to form 5-chloro-2-methylbenzoyl chloride. This intermediate is then reacted with N-methylpyrrolidine and sodium hydride to form 1-(5-chloro-2-methylphenyl)-N-methyl-5-pyrrolidin-3-ylcarboxamide. The final step involves the oxidation of the pyrrolidine ring to form 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide.
科学研究应用
1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential therapeutic properties in a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). In preclinical studies, 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to protect neurons from degeneration and promote neuronal survival.
属性
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-8-3-4-10(14)6-11(8)16-7-9(5-12(16)17)13(18)15-2/h3-4,6,9H,5,7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVZDQRWGHFGTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[1-(2-thienyl)ethyl]amine](/img/structure/B5974529.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide](/img/structure/B5974543.png)
![6-[(4-phenyl-1-piperazinyl)carbonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5974547.png)
![1-{4-[(3-methyl-1-piperidinyl)methyl]benzoyl}-4-piperidinecarboxamide](/img/structure/B5974554.png)

![4-[(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methyl]morpholine](/img/structure/B5974562.png)
![N~2~-(4-chlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5974583.png)
![1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B5974589.png)

![N,N-dimethyl-N'-[2-(3-phenoxyphenoxy)ethyl]-1,2-ethanediamine hydrochloride](/img/structure/B5974602.png)
![N-(3,4-difluorobenzyl)-3-{1-[(4-methoxyphenyl)acetyl]-3-piperidinyl}propanamide](/img/structure/B5974611.png)
![2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5974615.png)
![(2-{[5-[(4-chlorophenyl)amino]-4-(ethoxycarbonyl)-3-oxo-2(3H)-thienylidene]methyl}phenoxy)acetic acid](/img/structure/B5974621.png)
![5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-4H-thieno[3,2-b]pyrrole](/img/structure/B5974629.png)